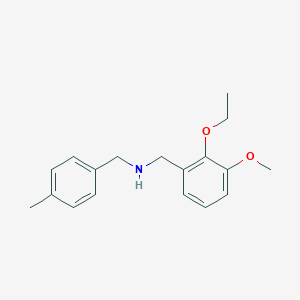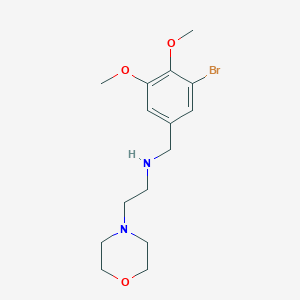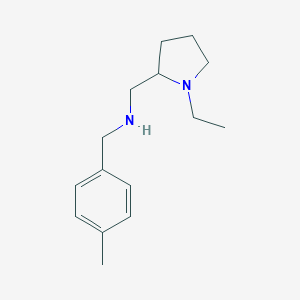
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide is a chemical compound commonly known as CYH-33. It is a synthetic compound that has been widely used in scientific research to investigate its potential biological and pharmacological properties. CYH-33 has been shown to have a range of effects on biological systems, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of CYH-33 is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. Studies have shown that CYH-33 can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, CYH-33 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
CYH-33 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that CYH-33 can reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. Additionally, CYH-33 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CYH-33 is its ability to selectively target certain enzymes and signaling pathways involved in inflammation and cancer, making it a potential candidate for the development of new drugs for the treatment of these conditions. However, one limitation of CYH-33 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CYH-33. One potential direction is the investigation of its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research could be done to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Furthermore, the development of new analogs of CYH-33 with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of these conditions.
Métodos De Síntesis
The synthesis of CYH-33 involves a multi-step process that begins with the reaction of 2-cyclohex-1-en-1-ol with ethyl bromoacetate to form 2-(cyclohex-1-en-1-yl)ethyl acetate. This compound is then reacted with sodium methoxide to form the sodium salt, which is then reacted with 4-methylphenol to obtain CYH-33.
Aplicaciones Científicas De Investigación
CYH-33 has been widely used in scientific research to investigate its potential biological and pharmacological properties. Studies have shown that CYH-33 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, CYH-33 has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H23NO2/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) |
Clave InChI |
LLHOXTVMJXVYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)


![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)
